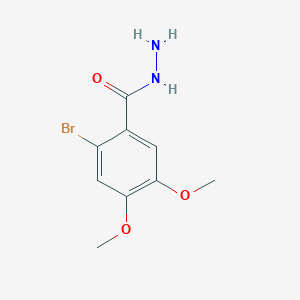![molecular formula C8H16N2 B13002101 {1-Azabicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13002101.png)
{1-Azabicyclo[2.2.2]octan-2-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-Azabicyclo[222]octan-2-yl}methanamine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine typically involves the construction of the bicyclic framework followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the cyclization of a suitable amine with a dihalide can yield the desired bicyclic amine .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
{1-Azabicyclo[2.2.2]octan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the nitrogen atom .
Scientific Research Applications
Chemistry
In chemistry, {1-Azabicyclo[2.2.2]octan-2-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents that target specific receptors in the body .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for a high degree of specificity in these interactions, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine: Similar in structure but with the methanamine group at a different position.
{1-Azabicyclo[2.2.2]octan-4-yl}methanamine: Another structural isomer with the methanamine group at the 4-position.
Uniqueness
The uniqueness of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine lies in its specific structural configuration, which can influence its reactivity and interaction with biological targets. This makes it distinct from its isomers and other similar compounds .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanamine |
InChI |
InChI=1S/C8H16N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-6,9H2 |
InChI Key |
XVCFWFMLNSQUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


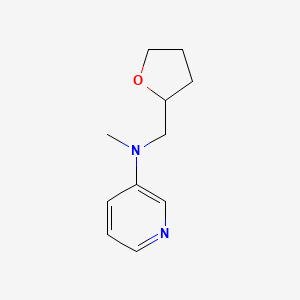
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
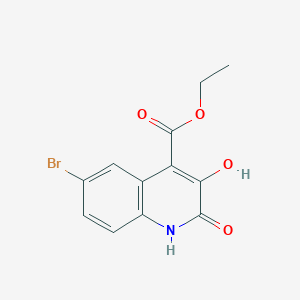
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
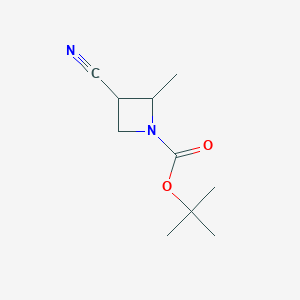


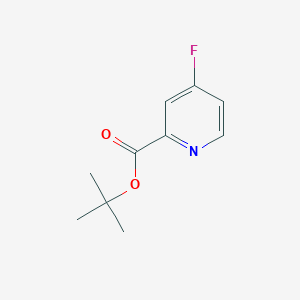
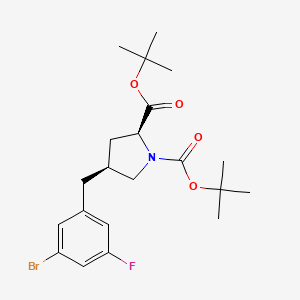


![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)

